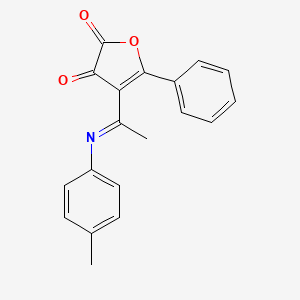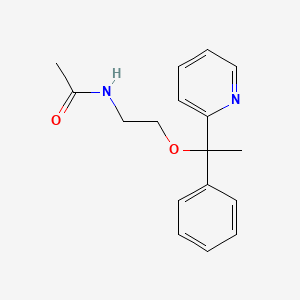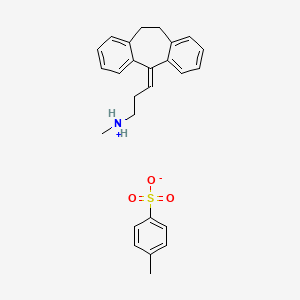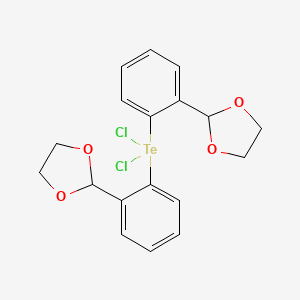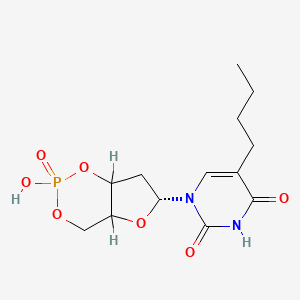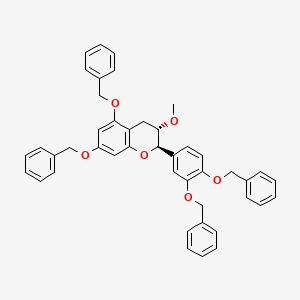
(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3-methoxy-5,7-bis(phenylmethoxy)-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone include:
Naphthoquinones: These compounds share a similar quinone structure and exhibit comparable chemical reactivity.
Hydroquinones: These compounds are related through their redox properties and are often used in similar applications.
Uniqueness
What sets 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart is its specific structural features, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
20728-75-0 |
|---|---|
Formule moléculaire |
C44H40O6 |
Poids moléculaire |
664.8 g/mol |
Nom IUPAC |
(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3-methoxy-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C44H40O6/c1-45-43-27-38-40(48-30-34-18-10-4-11-19-34)25-37(46-28-32-14-6-2-7-15-32)26-41(38)50-44(43)36-22-23-39(47-29-33-16-8-3-9-17-33)42(24-36)49-31-35-20-12-5-13-21-35/h2-26,43-44H,27-31H2,1H3/t43-,44+/m0/s1 |
Clé InChI |
ZVJPSRKBMYBYOV-JCGOJSMZSA-N |
SMILES isomérique |
CO[C@H]1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O[C@@H]1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
SMILES canonique |
COC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
